1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2098500-96-8 . It has a molecular weight of 152.2 . The IUPAC name for this compound is 1-((1H-imidazol-1-yl)methyl)cyclobutan-1-ol . The compound is typically in an oil form .
Molecular Structure Analysis
The InChI code for “1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol” is 1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol” is typically in an oil form . It has a molecular weight of 152.2 .Scientific Research Applications
Antimicrobial Activity
Compounds with an imidazole ring have been shown to exhibit significant activity against various bacteria such as E. coli , S. aureus , and B. subtillis . This suggests that “1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol” could potentially be used in the development of new antimicrobial agents.
Anti-Candida Properties
Imidazole derivatives have demonstrated comparable anti-Candida albicans profiles to established antifungal agents like miconazole . This indicates a potential application in antifungal drug development.
Anti-Tubercular Agents
Imidazole-containing compounds have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This points to a possible use in treating tuberculosis.
Synthesis of Functional Molecules
The imidazole ring is a key component in functional molecules used in everyday applications, suggesting that “1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol” could be valuable in the synthesis of various functional materials .
Luminescent Materials
A novel metal-organic framework (MOF) based on an imidazole derivative has been prepared, indicating potential use in creating luminescent materials .
properties
IUPAC Name |
1-(imidazol-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(2-1-3-8)6-10-5-4-9-7-10/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKYZFJEBLCBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-imidazol-1-yl)methyl]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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